NO-Losartan A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

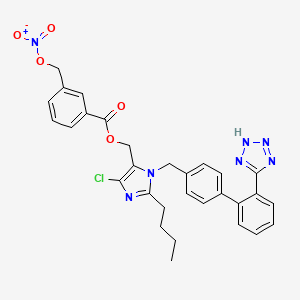

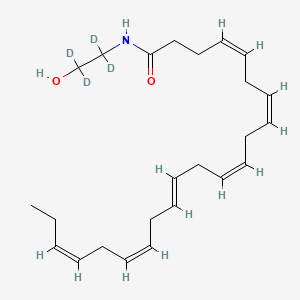

NO-Losartan A is a compound that combines the properties of losartan, an angiotensin II receptor antagonist, with the vasodilating effects of nitric oxide. This hybrid molecule is designed to provide enhanced antihypertensive effects by blocking the angiotensin II receptor and releasing nitric oxide, which helps in vasodilation and inhibition of platelet and neutrophil aggregation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of NO-Losartan A involves the combination of losartan with a nitric oxide donor. The key steps include:

Synthesis of Losartan: Losartan is synthesized through a multi-step process involving the formation of key intermediates such as 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl.

Incorporation of Nitric Oxide Donor: The nitric oxide donor is introduced to the losartan molecule through a reaction that typically involves the use of reagents like sodium azide and zinc trifluoromethanesulfonate.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of green chemistry principles to minimize waste and improve yield. Key steps include the use of environmentally friendly solvents and catalysts to ensure a sustainable production process .

Analyse Des Réactions Chimiques

Types of Reactions: NO-Losartan A undergoes several types of chemical reactions, including:

Oxidation: The nitric oxide donor can undergo oxidation reactions, releasing nitric oxide.

Substitution: The losartan moiety can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or oxygen can be used under mild conditions to facilitate the release of nitric oxide.

Substitution: Reagents such as halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.

Major Products:

Oxidation: The major product is nitric oxide, which is released from the nitric oxide donor.

Substitution: The major products depend on the substituents introduced during the reaction.

Applications De Recherche Scientifique

NO-Losartan A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of nitric oxide release in various chemical reactions.

Biology: Investigated for its role in modulating cellular signaling pathways through nitric oxide release.

Industry: Used in the development of new antihypertensive drugs with improved efficacy and safety profiles.

Mécanisme D'action

NO-Losartan A exerts its effects through a dual mechanism:

Angiotensin II Receptor Antagonism: It blocks the angiotensin II receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.

Nitric Oxide Release: The nitric oxide donor in this compound releases nitric oxide, which causes vasodilation and inhibits platelet and neutrophil aggregation.

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Losartan: A selective angiotensin II receptor antagonist without nitric oxide release properties.

Olmesartan: Another angiotensin II receptor antagonist with similar efficacy but different pharmacokinetic properties.

Telmisartan: Known for its longer half-life and additional benefits in metabolic syndrome.

Uniqueness of NO-Losartan A: this compound is unique due to its dual mechanism of action, combining the benefits of angiotensin II receptor antagonism with the vasodilating effects of nitric oxide release. This makes it a promising candidate for the treatment of hypertension and related cardiovascular conditions .

Propriétés

IUPAC Name |

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJCPZGVGOVWQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClN7O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S,4'S,5'S,6R,6'S,8R,13R,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765390.png)

![(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765436.png)

![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765446.png)

![2-[(Z)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765449.png)

![(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765455.png)

![1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-](/img/structure/B10765458.png)

![(1S,4R,4'R,5'R,6S,6'R,8S,10E,13S,14E,16E,20S,21S,24R)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765471.png)

![N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765474.png)

![N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765494.png)